molecular formula C7H9F3N2OS B2426821 (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol CAS No. 477713-56-7

(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol

Cat. No. B2426821
CAS RN: 477713-56-7
M. Wt: 226.22
InChI Key: RBDQUGAJXAVQEW-RXMQYKEDSA-N
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Description

The compound “(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to be a part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a trifluoromethyl group, and a sulfanyl group attached to a chiral carbon .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Imidazole derivatives are generally soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research demonstrates that analogs of compounds similar to (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol have significant biological activity against various standard strains, indicating potential in antimicrobial and antifungal applications. This is based on the study of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones, synthesized for testing their biological activity (Anisetti & Reddy, 2012).

Antiprotozoal Activity

Compounds with structural similarities to (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol were synthesized and exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential in antiprotozoal therapy. These compounds performed even better than metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Radiopharmaceutical Potential

Research involving the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a related compound, for use as a histamine H3 receptor ligand in clinical PET studies, suggests potential applications in radiopharmaceuticals. This work focused on labeling the compound with 18F, indicating possible applications in diagnostic imaging (Iwata et al., 2000).

Chemical Synthesis and Catalysis

The compound's structural elements are used in various chemical syntheses and as catalysts. For example, the utilization of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) in the synthesis of 1,2,4,5-tetrasubstituted imidazoles shows the utility of related structures in producing polysubstituted imidazoles, indicating the compound's relevance in synthetic chemistry and catalysis (Tavakoli et al., 2012).

Kinetic Studies in Oxidation Reactions

The kinetics of the oxidation of alcohols, including those structurally related to (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol, were studied to understand their behavior under various conditions. This research is crucial for applications in chemical reactions and industrial processes (Norcross et al., 1997).

Future Directions

The future directions for this compound would depend on its intended use. Given the wide range of biological activities exhibited by imidazole derivatives, it could potentially be explored for various applications in medicinal chemistry .

properties

IUPAC Name

(2S)-1,1,1-trifluoro-3-(1-methylimidazol-2-yl)sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2OS/c1-12-3-2-11-6(12)14-4-5(13)7(8,9)10/h2-3,5,13H,4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDQUGAJXAVQEW-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SC[C@H](C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol

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